molecular formula C14H19NO3S B285562 1-[(Phenylsulfonyl)acetyl]azepane

1-[(Phenylsulfonyl)acetyl]azepane

Cat. No.: B285562
M. Wt: 281.37 g/mol
InChI Key: WQVBNJTZWGRYDJ-UHFFFAOYSA-N
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Description

1-[(Phenylsulfonyl)acetyl]azepane is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring substituted with a phenylsulfonyl-acetyl group.

Properties

Molecular Formula

C14H19NO3S

Molecular Weight

281.37 g/mol

IUPAC Name

1-(azepan-1-yl)-2-(benzenesulfonyl)ethanone

InChI

InChI=1S/C14H19NO3S/c16-14(15-10-6-1-2-7-11-15)12-19(17,18)13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2

InChI Key

WQVBNJTZWGRYDJ-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C1CCCN(CC1)C(=O)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1-[(Phenylsulfonyl)acetyl]azepane and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents/Features
This compound* N/A Inferred: ~C₁₅H₁₉NO₃S ~305.39 (estimated) Phenylsulfonyl-acetyl group attached to azepane
1-[(4-methylphenyl)sulfonyl]azepane 17721-45-8 C₁₃H₁₉NO₂S 253.37 4-methylphenylsulfonyl group
1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone 478041-48-4 C₁₈H₂₆N₂O₃S 350.48 Phenylsulfonyl-piperidinyl-methanone-azepane
1-(chloroacetyl)azepane 52227-33-5 C₈H₁₄ClNO 175.66 Chloroacetyl group
1-(2-chloro-5-fluoropyrimidin-4-yl)azepane 1338495-03-6 C₁₀H₁₃ClFN₃ 229.68 Chloro-fluoropyrimidine heterocycle

*Note: Properties for this compound are estimated based on structural analogs.

Key Observations:
  • Electron-Withdrawing Groups : The phenylsulfonyl group in the target compound and its analogs (e.g., 1-[(4-methylphenyl)sulfonyl]azepane) enhances electrophilicity compared to 1-(chloroacetyl)azepane, which contains a chloroacetyl group .
  • Heterocyclic Complexity: The piperidinyl-methanone moiety in 1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone introduces additional steric bulk and hydrogen-bonding capacity, making it distinct from simpler azepane derivatives .
  • Molecular Weight: The target compound is intermediate in size between smaller analogs like 1-(chloroacetyl)azepane (175.66 Da) and larger structures like the piperidinyl-methanone derivative (350.48 Da) .
1-[(4-methylphenyl)sulfonyl]azepane (CAS 17721-45-8):
  • Synthesis : High-yield routes are documented, emphasizing sulfonylation of azepane with 4-methylbenzenesulfonyl chloride .
  • Applications : Likely used as a precursor in medicinal chemistry due to its sulfonyl group’s stability.
1-Azepanyl[1-(phenylsulfonyl)-4-piperidinyl]methanone (CAS 478041-48-4):
  • Synthesis : Involves multi-step coupling of azepane with a pre-functionalized piperidinyl-sulfonyl intermediate .
  • Applications: Potential use in drug discovery, leveraging its dual heterocyclic system for target binding.
1-(2-chloro-5-fluoropyrimidin-4-yl)azepane (CAS 1338495-03-6):
  • Synthesis : Built via nucleophilic substitution on fluoropyrimidine scaffolds .
  • Applications : Labeled as a "building block" in pharmaceutical research, suggesting utility in kinase inhibitors or antiviral agents .
Comparison with Target Compound :

The absence of a heteroaromatic ring (e.g., pyrimidine in CAS 1338495-03-6) in this compound may limit its use in nucleotide analog synthesis. However, its acetyl group could enhance metabolic stability compared to sulfone-only analogs like diphenyl sulfone (CAS 127-63-9), which is primarily a polymer additive .

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